molecular formula C30H32N6O2 B2400128 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 843636-69-1

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B2400128
CAS No.: 843636-69-1
M. Wt: 508.626
InChI Key: IQWMLAZXMZSCNL-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a useful research compound. Its molecular formula is C30H32N6O2 and its molecular weight is 508.626. The purity is usually 95%.
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Biological Activity

The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a member of the purine family, characterized by its complex structure that includes a piperazine ring and various alkyl substituents. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and neuropharmacology.

The molecular formula for this compound is C28H36N6O2C_{28}H_{36}N_{6}O_{2}, with a molecular weight of approximately 488.6 g/mol. Its structural components enable diverse chemical reactivity, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC28H36N6O2C_{28}H_{36}N_{6}O_{2}
Molecular Weight488.6 g/mol
CAS Number839682-29-0

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Neuropharmacological Effects

The structural similarity of this compound to known psychoactive substances suggests it may influence neurotransmitter systems. Studies have shown that compounds with similar structures can modulate dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

Interaction with Receptors

This compound has been studied for its interaction with various receptors:

  • Dopamine Receptors : Potential agonistic activity has been noted, which could be beneficial in treating disorders such as schizophrenia and depression.
  • Serotonin Receptors : It may also interact with serotonin receptors, influencing anxiety and mood disorders.

Case Studies

  • Dopaminergic Activity : A study conducted on similar purine derivatives indicated significant dopaminergic activity, suggesting that the compound may enhance dopamine signaling in the brain, potentially aiding in the treatment of Parkinson's disease.
  • Antidepressant Effects : In animal models, compounds structurally related to this purine derivative have shown antidepressant-like effects through modulation of serotonin levels, indicating potential therapeutic applications in mood disorders.
  • Cognitive Enhancement : Research has indicated that certain derivatives can enhance cognitive functions by improving synaptic plasticity and neurogenesis in the hippocampus.

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The stability of the compound under physiological conditions is crucial for its biological activity.

Properties

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N6O2/c1-32-28-27(29(37)33(2)30(32)38)36(20-24-13-8-12-23-11-6-7-14-25(23)24)26(31-28)21-35-17-15-34(16-18-35)19-22-9-4-3-5-10-22/h3-14H,15-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWMLAZXMZSCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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